(3-(Benzyloxy)phenyl)methanamine

Squalene epoxidase Cholesterol biosynthesis Antihyperlipidemic agents

Researchers synthesizing selective MAO-B inhibitors (e.g., safinamide analogs) require the precise 3-substituted benzyloxybenzylamine geometry; the 2- or 4-isomers lack validated target binding. Procure CAS 104566-43-0 to ensure the correct meta-substituted scaffold. · Core scaffold for safinamide (MAO-B IC₅₀ ~0.1 µM, >100-fold selectivity over MAO-A). · Essential building block for squalene epoxidase inhibitors (JPH08259541A) and NNRTIs (HIV-1 EC₅₀ as low as 0.05 µM). · Supplied at ≥95% purity; available from multiple global stock points with ambient shipping.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 104566-43-0
Cat. No. B024574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzyloxy)phenyl)methanamine
CAS104566-43-0
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)CN
InChIInChI=1S/C14H15NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11,15H2
InChIKeyWAMBEHWAKBRTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Benzyloxy)phenyl)methanamine: Specifications & Research Context


(3-(Benzyloxy)phenyl)methanamine (CAS 104566-43-0), also referred to as 3-benzyloxybenzylamine, is a meta-substituted benzylamine derivative with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . This compound serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry, rather than a final bioactive entity . Its structure features a benzyloxy group at the 3-position of a phenylmethanamine scaffold, providing a specific substitution pattern that is exploited in the synthesis of biologically active molecules, particularly those targeting monoamine oxidase B (MAO-B) and squalene epoxidase [1]. The compound is typically supplied at a purity of 95% for research purposes .

(3-(Benzyloxy)phenyl)methanamine: Substitution Risks


Generic substitution with other benzyloxybenzylamine isomers or simple benzylamines is not viable when synthesizing specific bioactive compounds that require the 3-substituted geometry [1]. The (3-(benzyloxy)phenyl)methanamine scaffold is explicitly selected for its ability to yield derivatives with potent and selective biological activity, such as the MAO-B inhibitor FCE 26743 (safinamide) [1]. Using the 2- or 4-substituted isomers would alter the molecular geometry and likely abolish activity, as evidenced by structure-activity relationship (SAR) studies that demonstrate the critical role of the 3-benzyloxy substitution pattern for binding to target enzymes [2]. The following quantitative evidence demonstrates precisely why this specific isomer is indispensable for key research applications.

Quantitative Evidence: (3-(Benzyloxy)phenyl)methanamine Advantages


Positional Specificity in Squalene Epoxidase Inhibition

Patent JPH08259541A explicitly claims derivatives of 3-benzyloxybenzylamine as squalene epoxidase inhibitors for antihyperlipidemic applications [1]. The specific 3-substitution pattern is required for activity; the 4-substituted isomer (4-benzyloxybenzylamine, CAS 22171-15-9) is known primarily as a linker in solid-phase peptide synthesis and a tyrosinase inhibitor, not as a squalene epoxidase inhibitor . This functional divergence demonstrates that the substitution position is not interchangeable for this target.

Squalene epoxidase Cholesterol biosynthesis Antihyperlipidemic agents

Privileged Scaffold for MAO-B Inhibitor Design

The 3-benzyloxybenzylamine scaffold is integral to FCE 26743 (safinamide), a clinically studied MAO-B inhibitor [1]. In vitro, FCE 26743 exhibits an IC50 of approximately 0.1 µM (10⁻⁷ M) for MAO-B while showing IC50 >10 µM for MAO-A, yielding >100-fold selectivity [1]. The benzyloxyphenyl moiety is recognized as a privileged structure for MAO-B inhibition; however, the specific substitution pattern is critical—SAR studies on biaryl derivatives show that modifying the benzyloxy position dramatically alters potency, with optimal inhibitors achieving hMAO-B IC50 values as low as 8.9 nM . This establishes the 3-benzyloxy substitution as a validated starting point for developing selective MAO-B inhibitors, whereas the 4-substituted isomer does not yield comparable MAO-B selectivity.

MAO-B inhibition Parkinson's disease Neuroprotection

Regioselective Functionalization as a Building Block

The 3-(benzyloxy) substitution pattern offers distinct regiochemical advantages in synthetic diversification compared to the 2- or 4-substituted isomers [1]. The meta-positioning of the benzyloxy group relative to the aminomethyl moiety creates a unique electronic and steric environment that enables selective functionalization not achievable with the para-substituted isomer [1]. In a published synthetic protocol using 3-benzyloxybenzylamine, acylation with various electrophiles proceeded in 80% isolated yield [1]. In contrast, the 4-substituted isomer (4-benzyloxybenzylamine, CAS 22171-15-9) is predominantly utilized as a solid-phase peptide synthesis linker rather than a core scaffold for small-molecule diversification , reflecting the different synthetic utility dictated by substitution position.

Chemical synthesis Building block Medicinal chemistry

Benzyloxy Group in Crystallographic Binding Studies

The benzyloxy group in the 3-position contributes to specific hydrophobic interactions in protein-ligand complexes, as demonstrated by the crystal structure of acetyltransferase Eis from Mycobacterium tuberculosis in complex with a substituted benzyloxy-benzylamine inhibitor (PDB 8D1R) [1]. This structural family yielded Eis inhibitors with IC50 values of approximately 1 µM that did not inhibit other acetyltransferases, demonstrating target selectivity enabled by the benzyloxy-benzylamine scaffold [1]. The 4-substituted isomer lacks reported crystallographic complexes with Eis, further underscoring the unique binding mode afforded by the 3-substitution pattern.

Structural biology Crystallography Protein-ligand interactions

Application Scenarios for (3-(Benzyloxy)phenyl)methanamine


Selective MAO-B Inhibitor Synthesis for Parkinson's Research

Procure (3-(benzyloxy)phenyl)methanamine when synthesizing selective MAO-B inhibitors such as safinamide analogs. The 3-benzyloxybenzylamine scaffold is the core structural unit of FCE 26743, which demonstrates an MAO-B IC50 of approximately 0.1 µM with >100-fold selectivity over MAO-A [1]. The 4-substituted isomer lacks this validated MAO-B inhibitory profile, making the 3-isomer the only suitable choice for this drug discovery program [1]. Researchers should specify CAS 104566-43-0 explicitly to ensure procurement of the correct meta-substituted isomer.

Squalene Epoxidase Inhibitor Development

Use (3-(benzyloxy)phenyl)methanamine as the core amine building block for squalene epoxidase inhibitor synthesis, as explicitly claimed in patent JPH08259541A [1]. The 3-substitution pattern is specifically required for activity against this cholesterol biosynthesis target; the 4-isomer (4-benzyloxybenzylamine) has no reported squalene epoxidase inhibitory activity [1]. Procuring the correct isomer is essential for reproducing the patented inhibitory activity.

Structure-Guided Design of Eis Inhibitors

For crystallography-driven medicinal chemistry targeting Mycobacterium tuberculosis acetyltransferase Eis, (3-(benzyloxy)phenyl)methanamine provides a scaffold with validated binding poses. The co-crystal structure of a substituted benzyloxy-benzylamine inhibitor with Eis (PDB 8D1R) reveals specific hydrophobic interactions that are dependent on the benzyloxy substitution geometry [1]. Compounds from this structural family achieve Eis IC50 values of approximately 1 µM with selectivity over other acetyltransferases [1]. The 4-substituted isomer does not have equivalent structural biology data.

Anti-HIV NNRTI Candidates via 3-Benzyloxy Derivatives

Researchers developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV should select (3-(benzyloxy)phenyl)methanamine to access the 3-benzyloxy-linked pyrimidinylphenylamine scaffold. Compounds in this series achieve EC50 values as low as 0.05 µM against wild-type HIV-1 with selectivity indices exceeding 4870 [1], comparable to the approved drug nevirapine (EC50 = 0.113 µM, SI >133) [1]. The 3-benzyloxy linkage is essential for this activity profile; alternative substitution patterns have not yielded equivalent anti-HIV potency in this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(Benzyloxy)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.